molecular formula C14H17N3O4S B2952491 ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1237769-62-8

ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2952491
CAS No.: 1237769-62-8
M. Wt: 323.37
InChI Key: HFVDMJFWGBIYCC-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfamoyl group substituted with a 2-ethylphenyl moiety and an ethyl ester at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, often attributed to the sulfamoyl group, which mimics biological sulfonamide motifs .

Properties

IUPAC Name

ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-10-7-5-6-8-12(10)17-22(19,20)13-11(9-15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVDMJFWGBIYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=NN2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the reaction of 2-ethylbenzenesulfonamide with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote the formation of the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfonic acids and carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols and amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety, resulting in the formation of new derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth. In the context of its anti-inflammatory and anticancer activities, it may modulate signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammation and inhibition of tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share the core ethyl pyrazole-4-carboxylate structure but differ in sulfamoyl substituents:

Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
  • Substituent : 3-chloro-4-methylphenyl .
  • Molecular Weight : 343.78 g/mol (C₁₃H₁₄ClN₃O₄S).
  • Key Differences : The chloro and methyl groups at the 3- and 4-positions increase electron-withdrawing effects and steric bulk compared to the 2-ethylphenyl group. This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
Ethyl 5-{[(4-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate
  • Substituent : 4-methoxyphenylmethyl .
  • Molecular Weight : 339.37 g/mol (C₁₄H₁₇N₃O₅S).
  • Key Differences: The methoxy group introduces electron-donating effects, improving solubility via polar interactions.
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate
  • Substituent : Hydroxy group at C5 and naphthalen-2-yl at N1 .
  • Molecular Weight: Not explicitly reported (estimated ~300–320 g/mol).
  • Key Differences : The hydroxy group increases acidity and hydrogen-bonding capacity, while the naphthyl group enhances aromatic stacking interactions.

Physicochemical Properties

Property Target Compound 3-Chloro-4-methylphenyl Analog 4-Methoxyphenylmethyl Analog
Molecular Weight ~337–347 g/mol (inferred) 343.78 g/mol 339.37 g/mol
LogP (Predicted) ~2.5–3.0 ~3.0–3.5 ~2.0–2.5
Solubility Moderate (lipophilic substituent) Low (chloro group reduces solubility) Higher (methoxy improves polarity)

Biological Activity

Ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an ethyl ester group at the 4-position and a sulfamoyl group attached to a 2-ethylphenyl moiety at the 5-position. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved by condensing 1,3-diketones with arylhydrazines under acidic conditions.
  • Introduction of the Sulfamoyl Group : This involves reacting the pyrazole derivative with a sulfonamide reagent.
  • Esterification : The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access. This is particularly relevant in targeting enzymes involved in inflammatory and cancer pathways.

Pharmacological Studies

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : The sulfamoyl group is known for its anti-inflammatory effects, which could be beneficial in treating diseases characterized by inflammation.

Study on Anticancer Activity

A study involving structurally related pyrazole derivatives demonstrated significant anticancer activity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The most potent compounds exhibited IC50 values in the low micromolar range (around 1–5 µM), indicating strong inhibitory effects on cell viability .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of sulfamoyl-containing compounds. Results showed that these compounds could reduce pro-inflammatory cytokine production in vitro, suggesting their potential use in inflammatory diseases .

Data Summary

Activity IC50 Value (µM) Cell Line/Model Reference
Anticancer1–5HT-29, TK-10
Anti-inflammatoryLow µMCytokine production assay

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